2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features a thiazole ring and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Thiazole Synthesis: : The thiazole ring is usually synthesized through the reaction of a suitable halide with thiourea or thioamide.
Isoindole Dione Formation: : The isoindole dione moiety can be formed through a cyclization reaction involving phthalic anhydride and an amine.
Coupling Reaction: : The final step involves the coupling of the thiazole ring with the isoindole dione moiety, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Amines, alcohols, and various solvents
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Amides, ethers
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Material Science: : Its unique structure makes it suitable for the development of new materials with specific properties.
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both a thiazole ring and an isoindole dione moiety. Similar compounds might include other thiazole derivatives or isoindole diones, but the combination of these two functional groups in one molecule sets it apart.
List of Similar Compounds
Thiazole derivatives
Isoindole diones
Other brominated heterocyclic compounds
Properties
IUPAC Name |
2-[(4-bromo-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-9-6-18-10(14-9)5-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLNCGPYSCSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656460 | |
Record name | 2-[(4-Bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156520-27-2 | |
Record name | 2-[(4-Bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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